![molecular formula C22H19N3O2S2 B2977789 N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291844-32-0](/img/structure/B2977789.png)
N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
Physical And Chemical Properties Analysis
- Physical Properties :
- Chemical Properties :
Scientific Research Applications
Potential as Enzyme Inhibitors
N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues have been investigated for their potential as inhibitors of critical enzymes involved in nucleotide synthesis and metabolism. Compounds with a 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine scaffold have demonstrated significant dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway critical for DNA replication and repair (Gangjee, Qiu, Li, & Kisliuk, 2008). Such dual inhibition is highly conducive to antitumor activity, offering a promising route for the development of new cancer therapies.
Structural Characterization
The structural analysis of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, has provided insights into their conformational preferences and potential intermolecular interactions. These studies reveal folded conformations and intramolecular hydrogen bonding, which may influence their biological activity and interaction with target enzymes (Subasri et al., 2016).
Antitumor Activity
Further research into thieno[3,2-d]pyrimidine derivatives has highlighted their potent anticancer activity across various human cancer cell lines, including breast, cervical, and colonic carcinomas. The synthesis and evaluation of these compounds have shown promising results comparable to standard chemotherapy agents like doxorubicin (Hafez & El-Gazzar, 2017).
Antimicrobial Activity
Some synthesized pyrimidine-triazole derivatives have also been evaluated for their antimicrobial activity against selected bacterial and fungal strains. These studies have identified potential new agents for treating microbial infections (Majithiya & Bheshdadia, 2022).
Molecular Docking and Drug Likeness
Investigations into the molecular structure and interactions of related compounds have included molecular docking studies, revealing their potential antiviral activity, particularly against SARS-CoV-2. These studies provide a foundation for further exploration of these compounds as potential antiviral drugs (Mary et al., 2020).
properties
IUPAC Name |
N-(2-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c1-14-7-3-5-9-16(14)23-19(26)13-29-22-24-17-11-12-28-20(17)21(27)25(22)18-10-6-4-8-15(18)2/h3-12H,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZJSSPSJQYIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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